2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline
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Overview
Description
2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with hydrazinyl and pyrrolidine-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE typically involves multi-step organic reactionsFor instance, quinoxaline derivatives can be synthesized through the condensation of o-phenylenediamine with α-diketones . Subsequent functionalization steps introduce the hydrazinyl and pyrrolidine-1-sulfonyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the quinoxaline core can lead to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The quinoxaline core can interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-HYDRAZINYL-5-(PYRROLIDINE-1-SULFONYL)PYRIDINE: Similar structure but with a pyridine core instead of quinoxaline.
2,3-DICHLOROQUINOXALINE: A quinoxaline derivative with different substituents, used in various chemical syntheses.
PYRROLIDINE-2,5-DIONE: A versatile scaffold used in medicinal chemistry.
Uniqueness
2-HYDRAZINYL-6-(PYRROLIDINE-1-SULFONYL)QUINOXALINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and sulfonyl groups on a quinoxaline core makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C12H15N5O2S |
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Molecular Weight |
293.35 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylsulfonylquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N5O2S/c13-16-12-8-14-11-7-9(3-4-10(11)15-12)20(18,19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,13H2,(H,15,16) |
InChI Key |
CVMROEYUVPDYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NN |
Origin of Product |
United States |
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